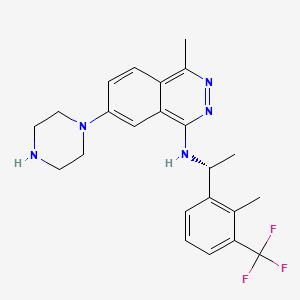
Sos1-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-12 is a small molecule inhibitor targeting the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound aims to disrupt the activation of RAS proteins, thereby inhibiting cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sos1-IN-12 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are intermediates that are further functionalized to yield this compound. These intermediates often contain key functional groups that are essential for the biological activity of the final compound .
Scientific Research Applications
Sos1-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS signaling pathway and its regulation by SOS1
Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Explored as a potential therapeutic agent for treating cancers driven by RAS mutations, such as lung, colorectal, and pancreatic cancers
Industry: Utilized in the development of new cancer therapies and in drug discovery programs targeting the RAS signaling pathway
Mechanism of Action
Sos1-IN-12 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing the interaction between SOS1 and RAS proteins. This inhibition blocks the guanine nucleotide exchange activity of SOS1, leading to a decrease in the active GTP-bound form of RAS. Consequently, the downstream signaling pathways, such as the RAF-MEK-ERK pathway, are inhibited, resulting in reduced cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
HM99462: A novel SOS1 inhibitor that abrogates GTP-binding to KRAS and shows promising antitumor activity.
Uniqueness of Sos1-IN-12
This compound is unique in its specific binding affinity and selectivity for SOS1, which allows for effective inhibition of the RAS signaling pathway. Its distinct chemical structure and binding mode differentiate it from other SOS1 inhibitors, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C23H26F3N5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-piperazin-1-ylphthalazin-1-amine |
InChI |
InChI=1S/C23H26F3N5/c1-14-18(5-4-6-21(14)23(24,25)26)15(2)28-22-20-13-17(31-11-9-27-10-12-31)7-8-19(20)16(3)29-30-22/h4-8,13,15,27H,9-12H2,1-3H3,(H,28,30)/t15-/m1/s1 |
InChI Key |
MJSKXOIIHARCLW-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















